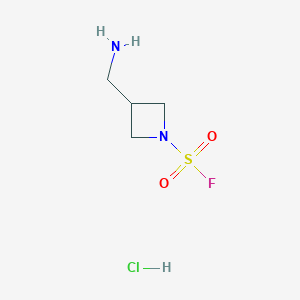

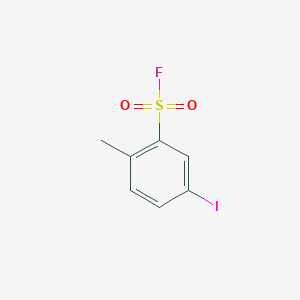

5-iodo-2-methylbenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

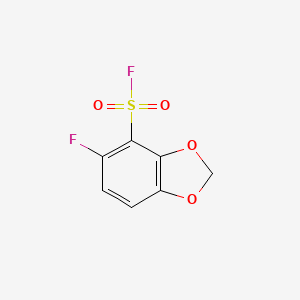

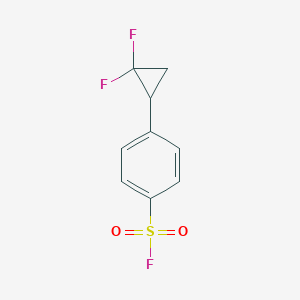

5-iodo-2-methylbenzene-1-sulfonyl fluoride is a chemical compound with the IUPAC name 5-iodo-2-methylbenzenesulfonyl fluoride . It has a molecular weight of 300.09 .

Molecular Structure Analysis

The InChI code for 5-iodo-2-methylbenzene-1-sulfonyl fluoride is 1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with iodine, methyl, and sulfonyl fluoride substituents.Chemical Reactions Analysis

While specific reactions involving 5-iodo-2-methylbenzene-1-sulfonyl fluoride are not available, sulfonyl fluorides are generally known to undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“5-iodo-2-methylbenzene-1-sulfonyl fluoride” is used in organic synthesis . It’s a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Chemical Biology

This compound has found widespread applications in chemical biology . It can be used to modify or synthesize various bioactive molecules .

Drug Discovery

“5-iodo-2-methylbenzene-1-sulfonyl fluoride” plays a significant role in drug discovery . It’s a key component in the synthesis of many pharmaceuticals .

Materials Science

In the field of materials science, this compound is used in the development of new materials . Its unique properties make it a valuable resource in this field .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as a precursor in this process .

Synthesis of Diverse Functionalized Sulfonyl Fluorides

Recent advances in the generation of fluorosulfonyl radicals from different precursors have opened new horizons for the synthesis of diverse functionalized sulfonyl fluorides . “5-iodo-2-methylbenzene-1-sulfonyl fluoride” can be used as one such precursor .

Safety and Hazards

Wirkmechanismus

Mode of Action

Sulfonyl fluorides are known to be reactive electrophiles that can form covalent bonds with nucleophilic amino acids in proteins . This suggests that 5-iodo-2-methylbenzene-1-sulfonyl fluoride may interact with its targets by forming covalent bonds .

Biochemical Pathways

The compound’s potential to form covalent bonds with proteins suggests that it could affect a variety of biochemical pathways depending on the specific proteins it targets .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability .

Result of Action

The ability of sulfonyl fluorides to form covalent bonds with proteins suggests that the compound could potentially alter protein function, leading to various cellular effects .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

5-iodo-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNJKIBBPHYWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylbenzene-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)

![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)